molecular formula C22H17Cl2N3S B2770686 N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422531-98-4

N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No. B2770686
CAS RN: 422531-98-4
M. Wt: 426.36
InChI Key: AGQFAJWFOZBSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are widely used in medicinal chemistry due to their pharmacological properties .


Molecular Structure Analysis

The compound has two phenyl rings attached to the quinazoline core, one of which has a chlorine atom. It also has a sulfanyl group (-SH) attached to the second phenyl ring .


Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the chlorine atoms and the sulfanyl group in the compound could potentially make it more reactive.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the chlorine atoms could increase the compound’s density and boiling point compared to other quinazoline derivatives .

Scientific Research Applications

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Researchers have synthesized derivatives of N-[(4-chlorophenyl)methyl]-2-{[(2-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine to combat microbial resistance . These derivatives were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects.

Anticancer Potential

Cancer remains a formidable global health challenge. N-[(4-chlorophenyl)methyl]-2-{[(2-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine derivatives were also investigated for their anticancer properties. Among them, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These findings highlight the potential of these compounds as candidates for further development in cancer therapy.

Molecular Docking Studies

To understand the binding interactions between the active compounds and their molecular targets, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these compounds could serve as lead molecules for rational drug design .

Other Medicinal Properties

The heterocyclic thiazole nucleus present in this compound has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole-based compounds have shown promise in blocking bacterial lipid biosynthesis and exerting antimicrobial effects .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinazoline derivatives are known to have anticancer, antimicrobial, and anti-inflammatory activities .

Future Directions

The study of quinazoline derivatives is a promising field in medicinal chemistry. Future research could focus on synthesizing new derivatives and testing their biological activity .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3S/c23-17-11-9-15(10-12-17)13-25-21-18-6-2-4-8-20(18)26-22(27-21)28-14-16-5-1-3-7-19(16)24/h1-12H,13-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQFAJWFOZBSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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